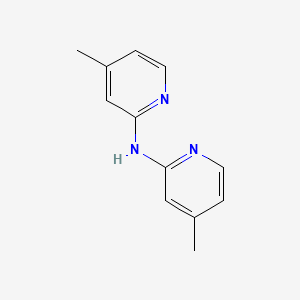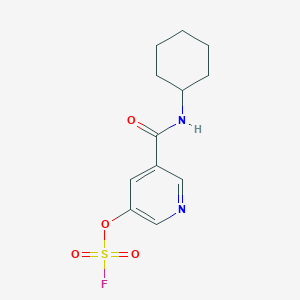
Bis(4-methylpyridin-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methylpyridin-2-yl)amine: is an organic compound with the molecular formula C12H13N3 It is a derivative of pyridine, featuring two 4-methylpyridin-2-yl groups attached to an amine nitrogen
Mechanism of Action
Target of Action
Bis(4-methylpyridin-2-yl)amine is a complex compound with potential biological activities. A structurally similar compound, ETHYL 4-[(4-METHYLPYRIDIN-2-YL)AMINO]PIPERIDINE-1-CARBOXYLATE, has been reported to interact with Nitric oxide synthase, both inducible and endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function .
Biochemical Pathways
Given its potential interaction with nitric oxide synthase, it may influence the nitric oxide signaling pathway . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission.
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
If it does interact with nitric oxide synthase, it could potentially influence the production of nitric oxide and thereby affect various physiological processes regulated by nitric oxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-methylpyridin-2-yl)amine typically involves the coupling of 4-methylpyridine derivatives. One common method is the reaction of 4-methylpyridine with ammonia or primary amines under specific conditions to form the desired product. The reaction often requires a catalyst, such as palladium or nickel, and may be carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of high-throughput screening can optimize the reaction parameters, leading to higher yields and reduced production costs.
Chemical Reactions Analysis
Types of Reactions: Bis(4-methylpyridin-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which may have different chemical properties and applications.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or both of the pyridine rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and may be catalyzed by transition metals like palladium.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry: Bis(4-methylpyridin-2-yl)amine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can serve as catalysts in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors. These compounds can modulate the activity of specific enzymes, providing insights into their biological functions.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For example, they may act as antimicrobial or anticancer agents, targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in the development of new catalytic processes.
Comparison with Similar Compounds
Bis(2-pyridyl)amine: Similar to bis(4-methylpyridin-2-yl)amine but lacks the methyl groups on the pyridine rings.
Bis(4-chloropyridin-2-yl)amine: Contains chlorine atoms instead of methyl groups, which can alter its chemical properties and reactivity.
Bis(4-phenylpyridin-2-yl)amine: Features phenyl groups, providing different steric and electronic effects compared to methyl groups.
Uniqueness: this compound is unique due to the presence of methyl groups on the pyridine rings, which can influence its reactivity and the stability of its metal complexes. These methyl groups can also affect the compound’s solubility and overall chemical behavior, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9-3-5-13-11(7-9)15-12-8-10(2)4-6-14-12/h3-8H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZBCAUUAFJNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(7R)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]methanamine;hydrochloride](/img/new.no-structure.jpg)

![3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]propanamide](/img/structure/B2829161.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B2829165.png)

![9-(3-ethoxy-4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B2829168.png)
![5-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2829170.png)
![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2829171.png)
![8-((diisobutylamino)methyl)-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one](/img/structure/B2829173.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2829178.png)
![6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2829179.png)
